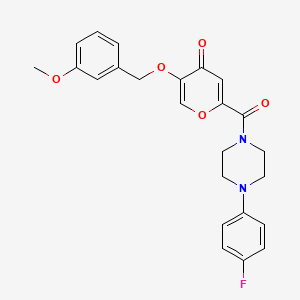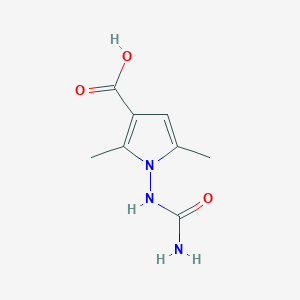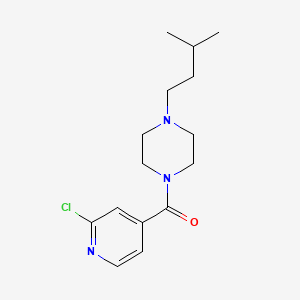![molecular formula C9H14O2 B2949360 (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol CAS No. 2166932-74-5](/img/structure/B2949360.png)
(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutan]-1-yl)methanol” is a chemical compound with the CAS Number: 2166932-74-5 . It has a molecular weight of 154.21 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of the compound is ( (1R,5S)-3-oxaspiro [bicyclo [3.1.0]hexane-2,1’-cyclobutan]-1-yl)methanol . The InChI Code is 1S/C9H14O2/c10-6-8-4-7 (8)5-11-9 (8)2-1-3-9/h7,10H,1-6H2 .Physical And Chemical Properties Analysis
The compound is an oil and is stored at room temperature .Mécanisme D'action
The mechanism of action of (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes and proteins involved in various biological processes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit bacterial growth. This compound has also been found to have antioxidant properties and may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol in lab experiments is its ability to exhibit multiple biological activities. This makes it a potentially useful compound for studying various biological processes. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for the study of (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol. One potential direction is to further investigate its mechanism of action. This may help to identify new targets for drug development. Another direction is to study its potential use as a drug delivery system. This compound may be able to deliver drugs to specific cells or tissues, which could improve drug efficacy and reduce side effects. Additionally, further studies could explore the potential use of this compound in combination with other drugs or therapies.
Méthodes De Synthèse
(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol can be synthesized through a multi-step process that involves the use of several reagents and conditions. The starting material for the synthesis is bicyclo[3.1.0]hex-2-ene-6-carboxaldehyde, which is reacted with diethyl malonate in the presence of sodium ethoxide to form a spirocyclic intermediate. This intermediate is then treated with hydrochloric acid and sodium borohydride to yield this compound.
Applications De Recherche Scientifique
(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol has been found to possess various biological activities, making it a potential candidate for scientific research. It has been studied for its potential applications in the fields of pharmacology and biochemistry. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential use as a drug delivery system.
Safety and Hazards
Propriétés
IUPAC Name |
spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-6-8-4-7(8)5-11-9(8)2-1-3-9/h7,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXQVACQLCONDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(CC3CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2949281.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2949284.png)

![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2949286.png)


![N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949289.png)


![2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B2949293.png)


![ethyl 4-[2-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate](/img/structure/B2949296.png)